

# Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chlorohexanoic acid

Cat. No.: B1359904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-chlorohexanoic acid**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Spectroscopic Data

The spectral data for **6-chlorohexanoic acid** is summarized below, providing key quantitative information for its structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum of **6-chlorohexanoic acid** in deuterated chloroform (CDCl<sub>3</sub>) exhibits distinct signals corresponding to the different proton environments in the molecule.

| Assignment   | Chemical Shift (ppm) |
|--|----------------------|
| -COOH  | ~11.7                |
| -CH <sub>2</sub> -Cl                                     | 3.54                 |
| -CH <sub>2</sub> -COOH                                   | 2.39                 |
| -CH <sub>2</sub> -CH <sub>2</sub> -COOH                  | 1.80                 |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Cl    | 1.67                 |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOH | 1.51                 |

<sup>13</sup>C NMR (Carbon-13 NMR):

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment   | Chemical Shift (ppm) |
|--|----------------------|
| C=O  | ~179                 |
| -CH <sub>2</sub> -Cl                                     | ~45                  |
| -CH <sub>2</sub> -COOH                                   | ~34                  |
| -CH <sub>2</sub> -CH <sub>2</sub> -COOH                  | ~32                  |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Cl    | ~26                  |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOH | ~24                  |

## Infrared (IR) Spectroscopy

The IR spectrum of **6-chlorohexanoic acid** reveals characteristic absorption bands for its functional groups. The data presented here is for a liquid film sample.

| Vibrational Mode              | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|-------------------------------|--------------------------------|---------------|
| O-H stretch (Carboxylic Acid) | 3300-2500                      | Strong, Broad |
| C-H stretch (Alkyl)           | ~2940                          | Medium        |
| C=O stretch (Carboxylic Acid) | ~1710                          | Strong        |
| C-O stretch (Carboxylic Acid) | 1320-1210                      | Strong        |
| C-Cl stretch                  | 800-600                        | Strong        |

## Mass Spectrometry (MS)

Mass spectrometry of **6-chlorohexanoic acid** provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment  |
|-----|------------------------|--|
| 152 | Low                    | [M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)               |
| 150 | Moderate               | [M] <sup>+</sup> ( <sup>35</sup> Cl isotope)                 |
| 115 | Moderate               | [M - Cl] <sup>+</sup>  |
| 73  | High                   | [C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>               |
| 60  | High                   | [C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup> |
| 55  | High                   | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>                |

## Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

### NMR Spectroscopy

Sample Preparation: A solution of **6-chlorohexanoic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>)

containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

**<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically accumulated to obtain a high-quality spectrum due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation:** A drop of neat **6-chlorohexanoic acid** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

**Data Acquisition:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

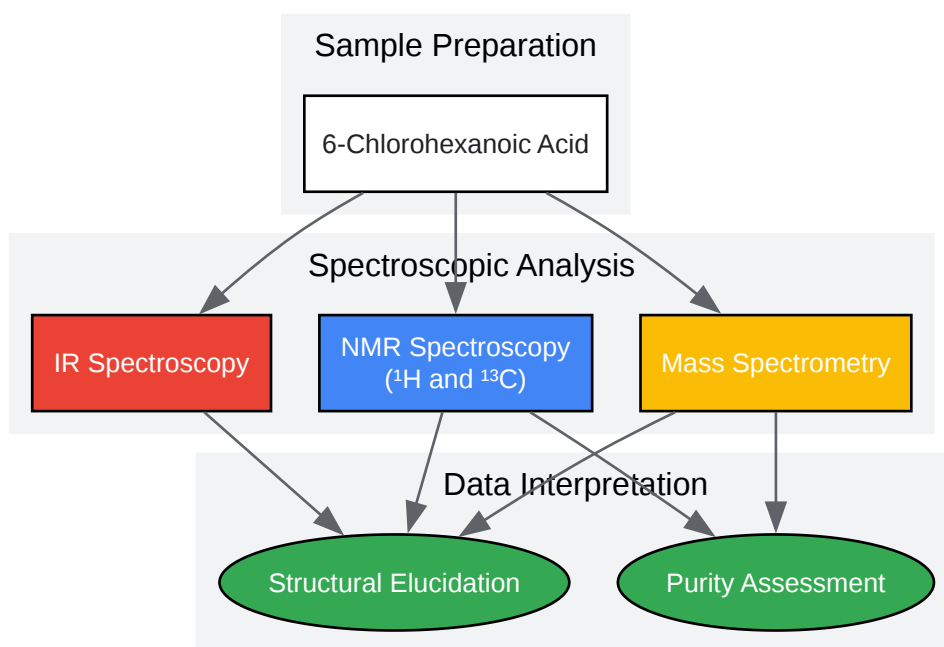
## Mass Spectrometry

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like **6-chlorohexanoic acid**.

**Data Acquisition:** In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

## Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like **6-chlorohexanoic acid** is depicted in the following diagram.



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